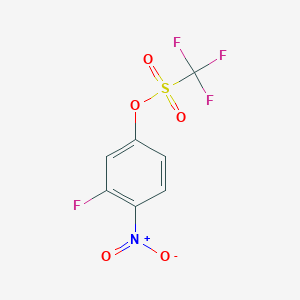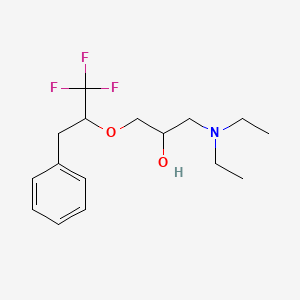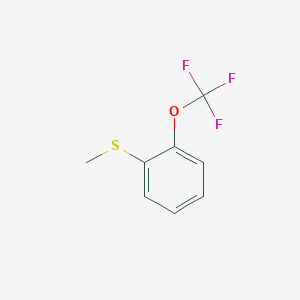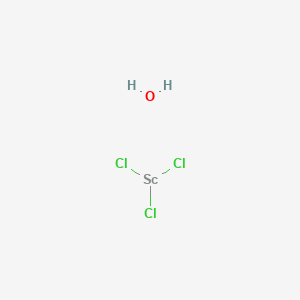![molecular formula C14H6ClF5N2O4 B3041090 N-[4-chloro-2-(trifluoromethoxy)phenyl]-2,6-difluoro-3-nitrobenzamide CAS No. 260442-73-7](/img/structure/B3041090.png)
N-[4-chloro-2-(trifluoromethoxy)phenyl]-2,6-difluoro-3-nitrobenzamide
Übersicht
Beschreibung
N-[4-chloro-2-(trifluoromethoxy)phenyl]-2,6-difluoro-3-nitrobenzamide , commonly known as triflumuron , is an insecticide belonging to the group of chitin biosynthesis inhibitors . Its chemical structure consists of a benzamide core with chlorine, trifluoromethoxy, and nitro functional groups. Triflumuron is primarily used to combat biting and sucking pests in various crops, including apple, pear, cabbage, citrus, cotton, potato, and tea. Additionally, it finds application as a veterinary drug .
Molecular Structure Analysis
Triflumuron’s molecular formula is C₁₅H₁₀ClF₃N₂O₃ , with a relative molecular mass of 358.7 g/mol . The compound’s IUPAC name is 1-(2-chlorobenzoyl)-3-(4-trifluoromethoxyphenyl)urea . The structural formula depicts the arrangement of its atoms and functional groups, which play a crucial role in its biological activity .
Wissenschaftliche Forschungsanwendungen
These applications highlight the versatility of N-[4-chloro-2-(trifluoromethoxy)phenyl]-2,6-difluoro-3-nitrobenzamide in diverse scientific contexts. Researchers continue to explore its potential, and further studies are needed to unlock its full therapeutic value . If you’d like more detailed information on any specific area, feel free to ask!
Wirkmechanismus
Target of Action
The primary target of N-[4-chloro-2-(trifluoromethoxy)phenyl]-2,6-difluoro-3-nitrobenzamide, also known as Triflumuron, is the chitin biosynthesis pathway in insects . Chitin is a crucial component of the exoskeleton of insects and plays a vital role in their growth and development .
Mode of Action
Triflumuron acts primarily as a feeding poison for biting and sucking pests . It disturbs the chitin biosynthesis of insects, particularly in immature life stages . This disruption in chitin biosynthesis leads to the inability of the insect to molt properly, resulting in its death .
Biochemical Pathways
The compound affects the chitin biosynthesis pathway, which is essential for the growth and development of insects . By inhibiting this pathway, Triflumuron prevents the formation of chitin, leading to abnormal molting and eventually the death of the insect .
Pharmacokinetics
In studies conducted on rats, oral absorption of Triflumuron was estimated to be greater than 77% . The compound was distributed within the body at low concentrations, with the highest levels found in the liver, kidney, spleen, lung, and fatty tissues . Following a single oral administration, the maximum plasma concentration of radioactivity was reached after 4.9 hours . Elimination was biphasic with half-lives of three and 13 hours in males . Excretion via urine and faeces was essentially complete 96 hours after dosing .
Result of Action
The result of Triflumuron’s action is the death of the insect. By inhibiting chitin biosynthesis, the compound prevents the insect from undergoing normal molting processes . This leads to the death of the insect, particularly in its immature life stages .
Eigenschaften
IUPAC Name |
N-[4-chloro-2-(trifluoromethoxy)phenyl]-2,6-difluoro-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6ClF5N2O4/c15-6-1-3-8(10(5-6)26-14(18,19)20)21-13(23)11-7(16)2-4-9(12(11)17)22(24)25/h1-5H,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWJZUUDSXIHADU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OC(F)(F)F)NC(=O)C2=C(C=CC(=C2F)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6ClF5N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-chloro-2-(trifluoromethoxy)phenyl]-2,6-difluoro-3-nitrobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[2-Cyano-2-phenyl-1-(trifluoromethyl)vinyl]thio}pyridinium-1-olate](/img/structure/B3041010.png)






![1-(1-Benzyl-2,2,2-trifluoroethoxy)-3-[(2-furylmethyl)amino]propan-2-ol](/img/structure/B3041021.png)

![O1-[4-(trifluoromethyl)benzoyl]-2-chloroethanehydroximamide](/img/structure/B3041023.png)


